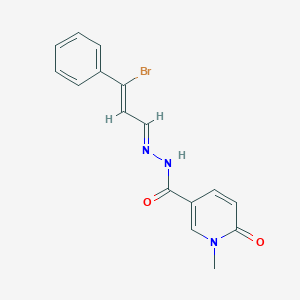![molecular formula C17H22N2O2 B4982993 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B4982993.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide, commonly known as CXE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CXE belongs to the class of molecules known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a range of biological effects.
Mécanisme D'action
The mechanism of action of CXE involves the inhibition of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide, which leads to an increase in endocannabinoid levels. Endocannabinoids bind to cannabinoid receptors in the body, which are involved in a range of physiological processes. The increased endocannabinoid levels resulting from CXE inhibition of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide have been shown to have analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects:
CXE has been shown to have a range of biochemical and physiological effects. In animal studies, CXE has been shown to have analgesic effects in a range of pain models, including inflammatory and neuropathic pain. CXE has also been shown to have anxiolytic effects in animal models of anxiety. Additionally, CXE has been shown to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CXE is that it is a highly selective N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide inhibitor, which means that it does not interact with other enzymes or receptors in the body. This makes it a useful tool for studying the effects of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide inhibition on endocannabinoid signaling. However, one limitation of CXE is that it has poor solubility in water, which can make it difficult to administer in animal studies.
Orientations Futures
There are several future directions for research on CXE. One area of research is the development of more potent and selective N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide inhibitors. Another area of research is the investigation of the potential therapeutic applications of CXE in human clinical trials. Additionally, research is needed to better understand the long-term effects of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide inhibition on endocannabinoid signaling and the potential side effects of CXE.
Méthodes De Synthèse
The synthesis of CXE involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis of CXE are cyclohexene and 2-methylphenylamine. The two compounds are reacted with ethylene diamine in the presence of a catalyst to form the final product, CXE. The synthesis process of CXE has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
CXE has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its use as an N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide inhibitor. N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that play a role in regulating pain, mood, and appetite. Inhibition of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide leads to an increase in endocannabinoid levels, which has been shown to have analgesic, anxiolytic, and anti-inflammatory effects.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13-7-5-6-10-15(13)19-17(21)16(20)18-12-11-14-8-3-2-4-9-14/h5-8,10H,2-4,9,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBVXVIGODOSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982922.png)

![1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B4982931.png)
![2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol](/img/structure/B4982939.png)

![6-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B4982947.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B4982951.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4982966.png)
![N-(4-ethoxyphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4982969.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4982972.png)
![N~1~-allyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4982979.png)
![1,8-dibromo-17-(2-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4982985.png)
